Cas no 2411338-00-4 ((2E)-N-[1-(1,3-benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide)
![(2E)-N-[1-(1,3-benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide structure](https://ja.kuujia.com/scimg/cas/2411338-00-4x500.png)
(2E)-N-[1-(1,3-benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide 化学的及び物理的性質
名前と識別子
-
- Z3952173114
- (2E)-N-[1-(1,3-benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide
- (E)-N-[1-(1,3-Benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide
-
- インチ: 1S/C15H19N3OS/c1-11(17-15(19)5-4-8-18(2)3)12-6-7-13-14(9-12)20-10-16-13/h4-7,9-11H,8H2,1-3H3,(H,17,19)/b5-4+
- InChIKey: SQPYYMICWCVDQQ-SNAWJCMRSA-N
- ほほえんだ: S1C=NC2=CC=C(C=C12)C(C)NC(/C=C/CN(C)C)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 359
- トポロジー分子極性表面積: 73.5
- 疎水性パラメータ計算基準値(XlogP): 2.2
(2E)-N-[1-(1,3-benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7491404-0.05g |
(2E)-N-[1-(1,3-benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide |
2411338-00-4 | 95.0% | 0.05g |
$246.0 | 2025-03-10 | |
1PlusChem | 1P02AE8W-50mg |
(2E)-N-[1-(1,3-benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide |
2411338-00-4 | 90% | 50mg |
$356.00 | 2023-12-18 |
(2E)-N-[1-(1,3-benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide 関連文献
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
10. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
(2E)-N-[1-(1,3-benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamideに関する追加情報
Exploring the Potential of (2E)-N-[1-(1,3-benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide (CAS No. 2411338-00-4) in Modern Biomedical Research
In the rapidly evolving field of medicinal chemistry, (2E)-N-[1-(1,3-benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide (CAS No. 2411338-00-4) has emerged as a compound of significant interest. This molecule, characterized by its unique benzothiazole core and dimethylamino butenamide side chain, is being investigated for its potential applications in drug discovery and development. Researchers are particularly intrigued by its structural features, which may contribute to interactions with biological targets such as enzymes and receptors.
The benzothiazole moiety, a common pharmacophore in many bioactive molecules, is known for its diverse pharmacological properties. When combined with the dimethylamino butenamide group, this compound exhibits a balance of lipophilicity and polarity, making it a promising candidate for further study. Recent trends in AI-driven drug design and computational chemistry have highlighted the importance of such hybrid structures in targeting complex diseases.
One of the most searched questions in this context is: "What are the potential therapeutic applications of benzothiazole derivatives?" Studies suggest that (2E)-N-[1-(1,3-benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide could play a role in modulating cellular pathways related to inflammation and oxidative stress. Its structure-activity relationship (SAR) is currently under investigation, with preliminary data indicating possible interactions with kinase enzymes—a hot topic in precision medicine research.
From a synthetic chemistry perspective, the compound's CAS No. 2411338-00-4 serves as a critical identifier for researchers sourcing materials or validating experimental results. The growing demand for high-purity research chemicals in academic and industrial labs has put compounds like this in the spotlight. Analytical techniques such as HPLC-MS and NMR spectroscopy are essential for characterizing its purity and stability—key concerns for scientists working in biopharmaceutical development.
Environmental and safety considerations are also frequently searched topics regarding new chemical entities. While (2E)-N-[1-(1,3-benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide is not classified as hazardous under current regulations, proper laboratory handling protocols must always be followed. The compound's physicochemical properties, including solubility and thermal stability, are important parameters for researchers designing experiments or formulation studies.
In the context of drug repurposing—a trending approach in pharmaceutical research—this molecule's unique structure offers possibilities beyond its initial research scope. The dimethylamino group in particular has drawn attention due to its presence in several FDA-approved drugs, suggesting potential for modified therapeutic applications. Computational models analyzing its bioavailability and metabolic stability are contributing valuable data to the field of in silico pharmacology.
As research continues, the scientific community remains particularly interested in how (2E)-N-[1-(1,3-benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide compares to other benzothiazole-containing compounds in terms of efficacy and selectivity. The compound's structure-property relationships are being mapped against various biological targets, with special attention to its potential in addressing unmet medical needs. This aligns with current searches for "next-generation small molecule therapeutics" and "novel chemical entities in drug discovery."
The patent landscape surrounding similar structures suggests growing commercial interest in this class of compounds. While CAS No. 2411338-00-4 itself may be at early research stages, its structural features appear in several patented pharmaceutical compositions, indicating possible avenues for future development. Researchers are particularly monitoring its intellectual property status as they explore its full potential.
From a formulation perspective, the compound's solid-state properties and polymorphic behavior are subjects of active investigation—key considerations for anyone searching about "pharmaceutical crystallization" or "drug formulation optimization." These characteristics can significantly impact bioavailability and manufacturing processes, making them critical parameters in preclinical development.
As the scientific community continues to explore (2E)-N-[1-(1,3-benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide, its potential contributions to various research areas remain promising. Whether as a tool compound for mechanistic studies, a lead structure for medicinal chemistry optimization, or a candidate for further biological evaluation, this molecule exemplifies the innovation driving modern pharmaceutical research forward.
2411338-00-4 ((2E)-N-[1-(1,3-benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide) 関連製品
- 1805698-71-8(2,7-Diamino-5-hydroxymethyl-1H-benzimidazole)
- 2172489-54-0(N-methyl-3-(2-methylpropyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 92244-71-8(1-(4-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2h-quinolin-1-yl)ethanone)
- 570418-52-9(4-Chloro-N-morpholinobenzenesulfonamide)
- 70753-61-6(L-Threonic Acid Calcium Salt)
- 1310836-06-6(4-Ethyl-3-(3-methylfuran-2-yl)-1h-pyrazol-5-amine)
- 1220030-49-8(2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride)
- 2229147-11-7(5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole)
- 1223477-92-6(N-(1-cyano-1-cyclopropylethyl)-2-(diethylamino)acetamide)
- 1807175-87-6(Ethyl 4-cyano-2-fluoro-6-(trifluoromethoxy)phenylacetate)



